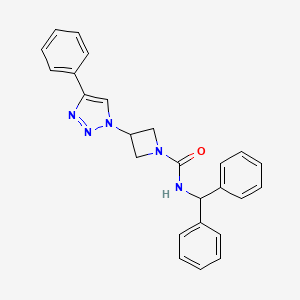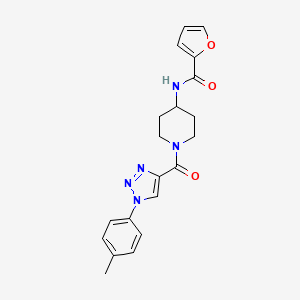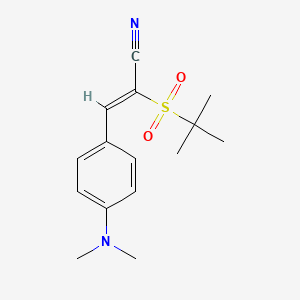
N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a benzhydryl group, a phenyl group, a 1,2,3-triazole ring, and an azetidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the 1,2,3-triazole ring in the compound is often synthesized using the Huisgen azide–alkyne cycloaddition, also known as the "click reaction" .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,2,3-triazole ring is known for its high chemical stability, usually being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the 1,2,3-triazole ring is known for its high chemical stability and strong dipole moment .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles are privileged structures in drug discovery due to their diverse biological activities. The compound may serve as a scaffold for designing novel drugs. Researchers can modify its substituents to enhance specific properties, such as binding affinity, metabolic stability, and selectivity. For instance, anticonvulsant drugs like Rufinamide and anticancer agents have 1,2,3-triazole cores.
Biological Activity
While specific data on the biological activity of N-benzhydryl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide may be limited, related compounds have shown promising effects. For example, derivatives of this structure have exhibited antiproliferative activity against cancer cells , induction of apoptosis , and inhibition of colony formation . Molecular simulation studies have also highlighted their potential as antiparasitic agents .
Mechanism of Action
properties
IUPAC Name |
N-benzhydryl-3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O/c31-25(26-24(20-12-6-2-7-13-20)21-14-8-3-9-15-21)29-16-22(17-29)30-18-23(27-28-30)19-10-4-1-5-11-19/h1-15,18,22,24H,16-17H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKMBPVJCDSBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{4-[3-(2,4-Dichlorophenoxy)propoxy]phenyl}methanamine](/img/structure/B2808999.png)
![4-(Benzylcarbamoyl)-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2809000.png)
![Methyl 4-((benzo[b]thiophene-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2809001.png)
![N-(3-chlorophenyl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2809005.png)

![Ethyl 4-[4-[(2-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2809008.png)
![2-Cyano-3-[5-(3-nitro-phenyl)-furan-2-yl]-N-phenyl-acrylamide](/img/structure/B2809009.png)